molecular formula C15H26O2 B14106163 Geranyl 2-methyl butyrate

Geranyl 2-methyl butyrate

Cat. No.: B14106163
M. Wt: 238.37 g/mol
InChI Key: PEQMAZJTEUEQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Geranyl 2-methyl butyrate is an organic compound belonging to the class of esters. It is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry. The compound is derived from geraniol and 2-methyl butyric acid, making it a valuable ingredient in various applications due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranyl 2-methyl butyrate can be synthesized through esterification reactions. One common method involves the reaction between geraniol and 2-methyl butyric acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The use of lipase enzymes as biocatalysts has also been explored for a greener synthesis approach, achieving high yields under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous-flow reactors and immobilized enzymes to enhance efficiency and yield. The optimization of reaction parameters such as temperature, pH, and substrate concentration is crucial for maximizing production .

Chemical Reactions Analysis

Types of Reactions

Geranyl 2-methyl butyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Esterification: Geraniol and 2-methyl butyric acid with an acid catalyst or lipase enzyme.

    Hydrolysis: Acidic or basic conditions to break down the ester into its constituent alcohol and acid.

    Oxidation: Strong oxidizing agents can convert the geranyl group into various oxidized products.

    Reduction: Reducing agents can modify the geranyl group, although this is less common.

Major Products

The primary products of these reactions include geraniol, 2-methyl butyric acid, and various oxidized or reduced derivatives of this compound .

Scientific Research Applications

Geranyl 2-methyl butyrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of geranyl 2-methyl butyrate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may exert effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress. The exact molecular targets and pathways are still under investigation, but its activity is likely related to its chemical structure and reactivity .

Comparison with Similar Compounds

Geranyl 2-methyl butyrate can be compared with other esters such as:

  • Geranyl acetate
  • Geranyl propionate
  • Citronellyl butyrate
  • Neryl 2-methyl butyrate

These compounds share similar aromatic properties but differ in their chemical structure and specific applications. This compound is unique due to its specific combination of geraniol and 2-methyl butyric acid, which imparts a distinct fruity aroma and specific reactivity in chemical processes .

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienyl 2-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3

InChI Key

PEQMAZJTEUEQJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC=C(C)CCC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.